Glycidyl Palmitate-d31

Overview

Description

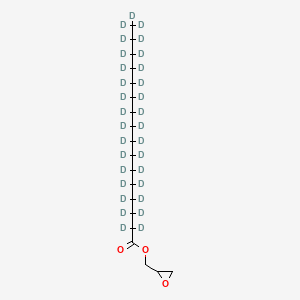

Glycidyl Palmitate-d31: is a deuterium-labeled compound, specifically a glycidyl ester of palmitic acid. It is used as a stable isotope-labeled internal standard in various analytical applications. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the palmitic acid chain, making it useful for mass spectrometry and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyl Palmitate-d31 can be synthesized through a two-step chemical procedure. The first step involves the formation of the allyl ester of deuterated palmitic acid. This is followed by the conversion of the allyl ester to the glycidyl ester using an epoxidation reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity deuterated palmitic acid and controlled reaction conditions to ensure the incorporation of deuterium atoms. The process typically includes purification steps such as chromatography to achieve the desired purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Glycidyl Palmitate-d31 undergoes various chemical reactions, including:

Oxidation: The epoxide ring in this compound can be opened through oxidation reactions, leading to the formation of diols.

Reduction: The compound can be reduced to form alcohols.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions, resulting in the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

Diols: Formed through oxidation.

Alcohols: Formed through reduction.

Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Glycidyl Palmitate-d31 has a wide range of applications in scientific research, including:

Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of glycidyl esters in food and biological samples.

Biology: Employed in studies involving lipid metabolism and the analysis of fatty acid esters.

Medicine: Utilized in pharmacokinetic studies to trace the metabolism of glycidyl esters in the body.

Industry: Applied in the quality control of food products to monitor the presence of glycidyl esters

Mechanism of Action

The mechanism of action of Glycidyl Palmitate-d31 involves its incorporation into analytical methods as a stable isotope-labeled standard. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantification and analysis in mass spectrometry. The compound does not exert biological effects directly but serves as a tool for tracing and quantifying glycidyl esters in various matrices .

Comparison with Similar Compounds

Glycidyl Stearate-d35: Another deuterium-labeled glycidyl ester, used for similar analytical purposes.

Glycidyl Oleate-d33: A deuterium-labeled glycidyl ester of oleic acid, used in lipid analysis.

Uniqueness: Glycidyl Palmitate-d31 is unique due to its specific labeling with deuterium atoms in the palmitic acid chain, making it particularly useful for studies involving palmitic acid esters. Its high purity and stability make it an ideal internal standard for mass spectrometry .

Biological Activity

Glycidyl palmitate-d31, a deuterated glycidyl ester of palmitic acid, is increasingly recognized for its role in biological research, particularly in the study of lipid metabolism and toxicological assessments. This article provides an in-depth examination of its biological activity, including analytical methods, case studies, and key research findings.

- Molecular Formula : CHO

- Molar Mass : 312.487 g/mol

- Melting Point : 41-42°C

- Boiling Point : 396.3°C at 760 mmHg

- Density : 0.938 g/cm³

- Flash Point : 152.4°C

Analytical Techniques

This compound is primarily utilized as an internal standard in mass spectrometry (MS) for the quantification of glycidyl esters and related compounds in biological samples. The use of deuterated compounds allows for enhanced accuracy in isotopic labeling studies, enabling researchers to trace metabolic pathways more effectively.

Table 1: Comparison of Analytical Methods

| Method | Description | Advantages |

|---|---|---|

| Gas Chromatography (GC) | Separation of volatile compounds based on boiling points | High sensitivity and resolution |

| Liquid Chromatography (LC) | Separation based on solubility and interaction with the column | Suitable for a wide range of compounds |

| Mass Spectrometry (MS) | Detection based on mass-to-charge ratio | Provides structural information |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation through magnetic properties | Non-destructive and provides detailed info |

Biological Activity

This compound exhibits various biological activities, particularly in lipid metabolism. Its role as a tracer in metabolic studies has been documented, allowing researchers to investigate how fatty acids are processed within biological systems.

Key Findings from Research Studies

- Metabolic Pathways :

-

Toxicological Assessments :

- Research has highlighted concerns regarding the potential release of glycidol during digestion, which is classified as a genotoxic carcinogen .

- A comparative study on glycidyl esters demonstrated that while they are not directly genotoxic, they can lead to the formation of toxic byproducts such as 3-MCPD during metabolic processes .

- Food Safety Implications :

Case Studies

Several case studies have examined the implications of this compound in both food safety and metabolic research:

- Case Study 1: Detection in Oils

- Case Study 2: Metabolic Tracing

Properties

IUPAC Name |

oxiran-2-ylmethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVUJPJYTYQNGJ-SAQPIRCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747866 | |

| Record name | (Oxiran-2-yl)methyl (~2~H_31_)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-24-8 | |

| Record name | (Oxiran-2-yl)methyl (~2~H_31_)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.